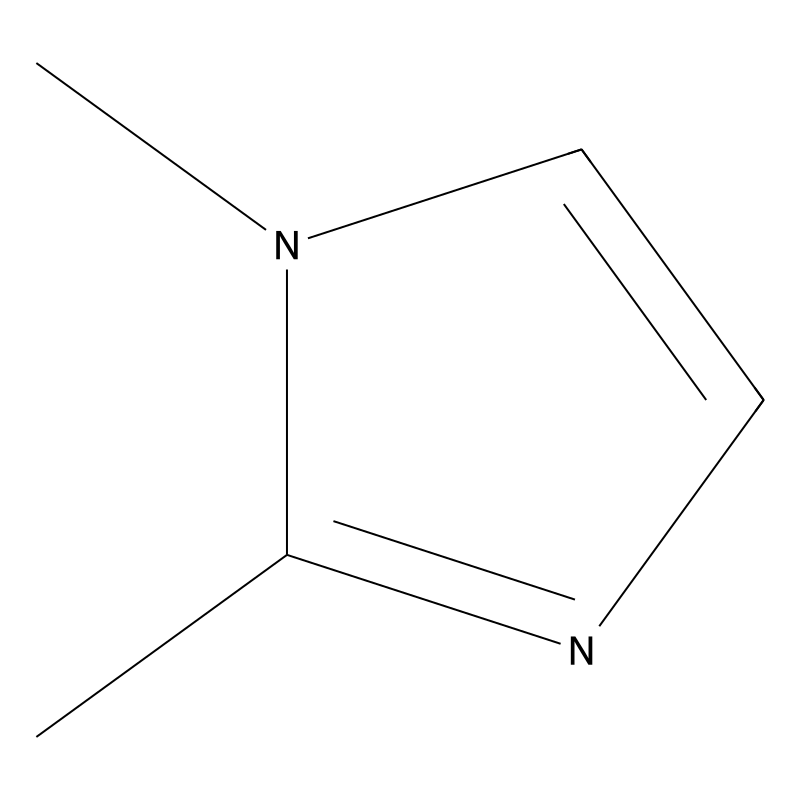1,2-Dimethylimidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1,2-Dimethylimidazole is a heterocyclic organic compound with the molecular formula and a molecular weight of 96.13 g/mol. It is characterized by a colorless to yellow low melting mass, with a melting point of approximately 37-39 °C and a boiling point of 204 °C . The compound contains two methyl groups attached to the imidazole ring, making it an important derivative of imidazole. Its structure contributes to its unique chemical properties and reactivity.
Here are some areas of scientific research where 1,2-DMI is used:
- Synthesis of ionic liquids: 1,2-DMI can be used as a starting material for the synthesis of ionic liquids, which are salts that are liquid at room temperature. Ionic liquids have a wide range of potential applications, including as electrolytes in batteries, solvents for chemical reactions, and lubricants. Source: Sigma-Aldrich:
- Coordination chemistry: 1,2-DMI can act as a ligand, which is a molecule that binds to a central metal atom in a complex. This property allows researchers to study the interactions between 1,2-DMI and different metals. Source: Sigma-Aldrich:
- Organic synthesis: 1,2-DMI can be used as a building block in the synthesis of other organic molecules. For example, it can be used to synthesize pharmaceuticals and agrochemicals. Source: Sigma-Aldrich:
- Metallation: The compound can be metallated to form 1,2-dimethylimidazol-5-yl-lithium through reactions with n-butyl-lithium in tetrahydrofuran at low temperatures . This metallation can lead to different substitution products depending on the conditions.
- Menschutkin Reaction: It reacts with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide, showcasing its potential in ionic liquid synthesis .
- Formation of Complexes: 1,2-Dimethylimidazole can react with copper(II) tetraacetate to form cis-bis(acetato)bis(1,2-dimethylimidazole)copper(II) complex .
The biological activity of 1,2-dimethylimidazole has been studied, particularly in the context of its potential as a sensitizer. It has been reported to cause allergic skin reactions in some individuals . Additionally, its derivatives are being explored for their roles in biological systems and potential therapeutic applications.
Several methods exist for synthesizing 1,2-dimethylimidazole:
- Direct Methylation: A common method involves the methylation of 2-methylimidazole using dimethyl carbonate as a methylating agent. This process occurs under high temperature and yields high purity with minimal waste .
- Metallation followed by Transmetallation: Another approach includes preparing the lithium derivative and then undergoing transmetallation reactions at elevated temperatures .
These methods highlight the versatility and efficiency of synthesizing this compound for various applications.
1,2-Dimethylimidazole has several applications:
- Synthesis of Ionic Liquids: It is used in the production of various ionic liquids, which are important for electrochemical applications and as solvents in organic synthesis .
- Catalysis: The compound serves as a ligand in coordination chemistry and catalysis due to its ability to form complexes with metals.
- Electrolyte Components: Its derivatives are utilized in electrochemical cells, enhancing performance through improved redox reactions .
Studies have examined the interactions of 1,2-dimethylimidazole with various metal ions and organic compounds. The formation of complexes has implications for catalysis and material science. Its behavior in ionic liquids has also been explored, revealing its utility in enhancing reaction kinetics and selectivity .
Several compounds share structural similarities with 1,2-dimethylimidazole. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Imidazole | Basic structure; lacks methyl substituents. | |
| 2-Methylimidazole | One methyl group; more basic than 1,2-dimethylimidazole. | |
| 1-Methylimidazole | One methyl group; different reactivity profile. | |
| 1-Ethyl-3-methylimidazolium | Used in ionic liquids; larger ethyl group affects properties. |
Uniqueness: The presence of two methyl groups at positions one and two distinguishes 1,2-dimethylimidazole from its analogs. This substitution influences its solubility, reactivity, and interaction with metal ions, making it particularly valuable for specific industrial applications.
Physical Description
XLogP3
Boiling Point
UNII
GHS Hazard Statements
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Construction
Plastic material and resin manufacturing
Wholesale and retail trade
1H-Imidazole, 1,2-dimethyl-: ACTIVE








